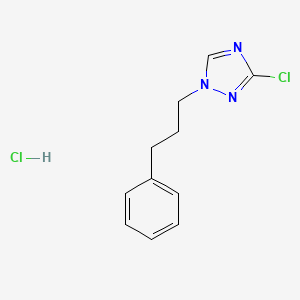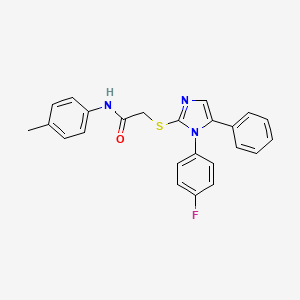
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-(trifluoromethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-(trifluoromethoxy)benzamide is a novel organic compound characterized by its unique structural framework It contains both a hydroxy group and a trifluoromethoxy group, which confer distinctive physicochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-(trifluoromethoxy)benzamide typically involves a multi-step process:
Starting Materials: : The synthesis begins with 4-(methylthio)phenylacetic acid and 4-(trifluoromethoxy)benzoic acid.
Hydroxylation: : The phenylacetic acid derivative undergoes hydroxylation to introduce the hydroxy group.
Amide Formation: : The hydroxylated product is then coupled with 4-(trifluoromethoxy)benzoic acid to form the desired benzamide.
Industrial Production Methods
On an industrial scale, optimization of reaction conditions is crucial for high yield and purity:
Catalysts: : Utilizing specific catalysts to enhance reaction efficiency.
Solvents: : Selection of appropriate solvents to facilitate the reactions.
Temperature and Pressure: : Controlling these parameters to optimize reaction rates and product stability.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions can target the amide functionality, potentially converting it to an amine.
Substitution: : Electrophilic or nucleophilic substitution reactions can modify the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Examples include hydrogen peroxide and m-chloroperbenzoic acid.
Reducing Agents: : Lithium aluminum hydride and sodium borohydride are commonly used.
Substitution Reagents: : Halogens, alkylating agents, and nucleophiles under suitable conditions.
Major Products Formed
Sulfoxides/Sulfones: : From oxidation of the methylthio group.
Amines: : From reduction of the amide group.
Functionalized Aromatics: : From substitution reactions introducing new groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Synthetic Intermediates: : Acts as a precursor in the synthesis of more complex molecules.
Catalysts: : Components for catalytic systems in organic reactions.
Biology
Enzyme Inhibition: : Potential inhibitor of specific enzymes, useful in biochemical research.
Protein Interaction Studies: : Probes for studying protein-ligand interactions.
Medicine
Pharmaceutical Development: : Investigated for its potential therapeutic effects.
Diagnostic Agents: : Explored as a component in diagnostic assays.
Industry
Material Science:
Agriculture: : Investigated for use in agrochemical formulations.
Mechanism of Action
The biological activity of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-(trifluoromethoxy)benzamide is likely mediated through its interaction with molecular targets such as enzymes or receptors. The hydroxy and trifluoromethoxy groups may facilitate binding to active sites, modulating the activity of target molecules. The precise pathways and targets depend on the specific application, whether it be enzyme inhibition, receptor modulation, or other mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-4-(trifluoromethoxy)benzamide: : Shares the trifluoromethoxybenzamide structure but differs in the nature of the substituents.
N-(2-hydroxyphenyl)-4-(trifluoromethoxy)benzamide: : Similar hydroxylated structure but lacks the methylthio group.
Unique Features
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-4-(trifluoromethoxy)benzamide's uniqueness lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity. The presence of both a hydroxy and trifluoromethoxy group can influence its interactions with molecular targets, setting it apart from other structurally related compounds.
By examining the structure, synthesis, reactivity, applications, and mechanism of action of this compound, we can appreciate the complexity and potential of this compound across various scientific fields.
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO3S/c1-25-14-8-4-11(5-9-14)15(22)10-21-16(23)12-2-6-13(7-3-12)24-17(18,19)20/h2-9,15,22H,10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOZWUQSJLPPLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2968547.png)



![N-(6-((4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2968553.png)

![2-ethoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide](/img/structure/B2968557.png)
![N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2968559.png)
![methyl 6-methyl-2-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2968560.png)
![3-[1-(Aminomethyl)cyclopropyl]-1,2-oxazole-4-carboxylic acid hydrochloride](/img/structure/B2968561.png)
![3-methoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2968562.png)
